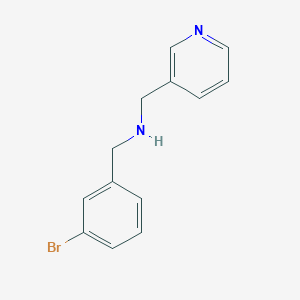

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic molecule that contains a pyridine ring and a benzyl group, both of which are common structures in organic chemistry. The bromo-benzyl group suggests the presence of a bromine atom, which could make this compound useful in certain types of chemical reactions .

Chemical Reactions Analysis

Bromobenzyl bromides, such as 3-Bromobenzyl bromide, can undergo various reactions, including reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield corresponding hydrocarbon .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Benzyl bromide, are as follows: It’s a liquid with an unpleasant odor. It’s combustible and causes skin and eye irritation. It may also cause respiratory irritation .Scientific Research Applications

Coordination Chemistry and Properties of Pyridine Derivatives

Research by Boča et al. (2011) on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the importance of pyridine derivatives in coordination chemistry. The study summarizes preparation procedures, properties of free organic compounds, their protonated/deprotonated forms, and complex compounds. This indicates the versatility of pyridine derivatives in forming structurally diverse and functionally significant complexes (Boča, Jameson, & Linert, 2011).

Catalysis and Organic Synthesis

Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, including those involving aromatic, heterocyclic, and aliphatic amines. This study emphasizes the role of pyridine derivatives and related compounds in catalysis and organic synthesis, showcasing their potential in facilitating environmentally friendly and efficient synthetic pathways (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Potential Drug Development Applications

Saganuwan (2017) explored functional chemical groups that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. The study suggests that heterocycles containing nitrogen, such as pyridine derivatives, may have effects ranging from depression to convulsion, indicating the potential of such compounds in drug development for CNS disorders (Saganuwan, 2017).

Safety and Hazards

Benzyl bromide, a related compound, is classified as a flammable liquid. It can cause skin and eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing its mist or vapors, and it should be handled while wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or structures.

Biochemical Pathways

Similar compounds have been found to inhibit the growth of various microbes , suggesting that it may interfere with essential biochemical pathways in these organisms.

Result of Action

Based on the antimicrobial activity of similar compounds , it’s plausible that the compound could lead to the death of microbial cells by disrupting essential processes.

properties

IUPAC Name |

1-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAPOFSYBHMXQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-3,4-dimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B470574.png)

![2-methoxy-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide](/img/structure/B470576.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B470581.png)

![4-chloro-N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B470582.png)

![3-chloro-4-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B470594.png)

![4-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)phenol](/img/structure/B470636.png)

![N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B470665.png)

![2-chloro-N-(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B470680.png)

![2-bromo-N-[5-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B470681.png)

![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B470682.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470690.png)

![N-mesityl-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B470692.png)

![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470693.png)